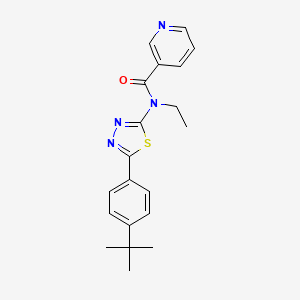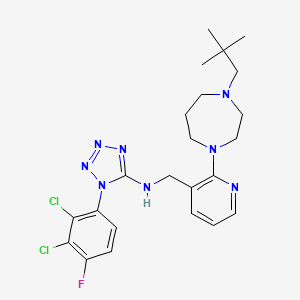
Tetrazole derivative 1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrazole derivative 1 is a compound characterized by a five-membered ring structure containing four nitrogen atoms and one carbon atom. This unique structure imparts significant chemical stability and reactivity, making it a valuable compound in various scientific and industrial applications. Tetrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetrazole derivative 1 can be synthesized through several methods:
Cycloaddition Reactions: One common method involves the reaction of sodium azide with nitriles in the presence of zinc salts as catalysts.
Microwave-Assisted Synthesis: Another efficient method involves the use of microwave irradiation to convert nitriles into tetrazole derivatives.
Catalytic Reactions: The use of catalysts such as L-proline or indium(III) chloride can facilitate the synthesis of tetrazole derivatives from oximes and sodium azide under mild conditions.
Industrial Production Methods: Industrial production of tetrazole derivatives often employs eco-friendly approaches, such as using water as a solvent and moderate reaction conditions. These methods aim to achieve high yields with minimal environmental impact .
Chemical Reactions Analysis
Tetrazole derivative 1 undergoes various chemical reactions, including:
Oxidation: Tetrazole derivatives can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert tetrazole derivatives into amines or other reduced forms.
Substitution: Tetrazole derivatives can undergo substitution reactions, where functional groups are replaced by other groups.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetrazole oxides, while reduction can produce amines .
Scientific Research Applications
Tetrazole derivative 1 has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of tetrazole derivative 1 involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: Tetrazole derivatives can inhibit enzymes such as cytochrome P450, which is involved in various metabolic processes.
Receptor Modulation: Some tetrazole derivatives act as modulators of receptors, such as the glucagon-like peptide-1 receptor, influencing biological processes like glucose metabolism.
Comparison with Similar Compounds
Tetrazole derivative 1 can be compared with other similar compounds, such as:
Imidazoles: Imidazoles contain two nitrogen atoms in a five-membered ring, making them less nitrogen-rich compared to tetrazoles.
This compound is unique due to its high nitrogen content and versatile reactivity, which make it suitable for a wide range of applications in various fields .
Properties
Molecular Formula |
C23H29Cl2FN8 |
|---|---|
Molecular Weight |
507.4 g/mol |
IUPAC Name |
1-(2,3-dichloro-4-fluorophenyl)-N-[[2-[4-(2,2-dimethylpropyl)-1,4-diazepan-1-yl]pyridin-3-yl]methyl]tetrazol-5-amine |
InChI |
InChI=1S/C23H29Cl2FN8/c1-23(2,3)15-32-10-5-11-33(13-12-32)21-16(6-4-9-27-21)14-28-22-29-30-31-34(22)18-8-7-17(26)19(24)20(18)25/h4,6-9H,5,10-15H2,1-3H3,(H,28,29,31) |
InChI Key |
JYRXOWVYFHHKEV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CN1CCCN(CC1)C2=C(C=CC=N2)CNC3=NN=NN3C4=C(C(=C(C=C4)F)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


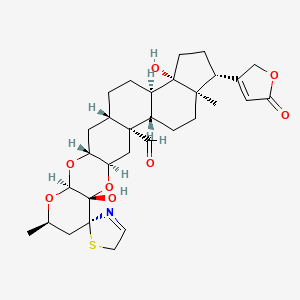
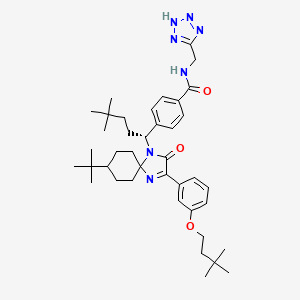
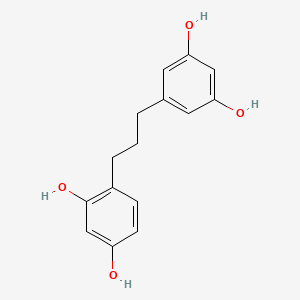
![Cyclohexyl(3-(naphthalen-1-ylsulfonyl)-3,8-diazabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B10836359.png)
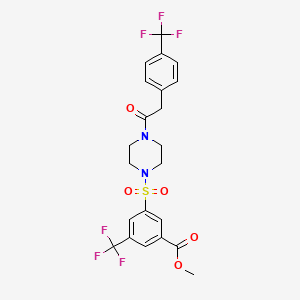


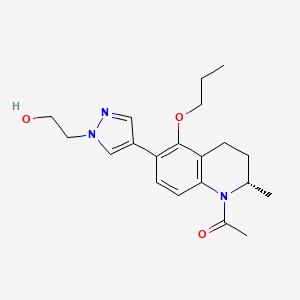
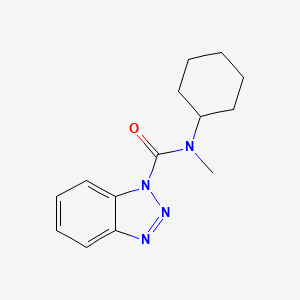
![3-[[4-[1-(8-Tert-butyl-3-oxo-2-piperidin-1-yl-1,4-diazaspiro[4.5]dec-1-en-4-yl)propyl]benzoyl]amino]propanoic acid](/img/structure/B10836393.png)
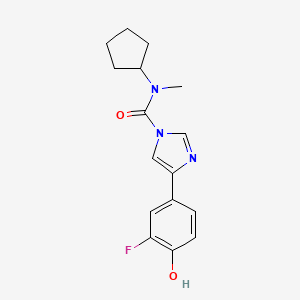
![4-[1-[8-tert-butyl-2-[3-(3,3-dimethylbutoxy)phenyl]-3-oxo-1,4-diazaspiro[4.5]dec-1-en-4-yl]-4,4-dimethylpentyl]-N-(2H-tetrazol-5-ylmethyl)benzamide](/img/structure/B10836400.png)
![4-[1-(8-tert-butyl-2-cyclohexyl-3-oxo-1,4-diazaspiro[4.5]dec-1-en-4-yl)-4,4-dimethylpentyl]-N-(2H-tetrazol-5-ylmethyl)benzamide](/img/structure/B10836403.png)
